molecular formula C11H12O2 B1361853 1-Phenylcyclobutanecarboxylic acid CAS No. 37828-19-6

1-Phenylcyclobutanecarboxylic acid

Cat. No. B1361853
CAS RN: 37828-19-6
M. Wt: 176.21 g/mol
InChI Key: JHZRNLRTNIDFKG-UHFFFAOYSA-N
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Description

1-Phenylcyclobutanecarboxylic acid is a chemical compound with the molecular formula C11H12O2 . It has an average mass of 176.212 Da and a monoisotopic mass of 176.083725 Da .


Molecular Structure Analysis

The molecule contains a total of 26 bonds, including 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

1-Phenylcyclobutanecarboxylic acid has a density of 1.2±0.1 g/cm3, a boiling point of 323.9±21.0 °C at 760 mmHg, and a flash point of 149.2±16.7 °C . It has 2 H bond acceptors, 1 H bond donor, 2 freely rotating bonds, and a polar surface area of 37 Å2 .

Scientific Research Applications

Synthesis and Stereochemistry

  • Synthesis of Stereoisomers : All stereoisomers of 1-amino-2-phenylcyclobutanecarboxylic acid were synthesized, completing the cnPhe series. This involved cyclization reactions starting from ethyl isocyanoacetate and dialkyl malonate. Enantiomerically pure N-protected amino acids were prepared for incorporation into peptides, highlighting the compound's utility in peptide synthesis (Lasa, López, & Cativiela, 2005).

Potential Therapeutic Applications

  • Boron Neutron Capture Therapy (BNCT) : Novel boronated aminocyclobutanecarboxylic acids were synthesized, modeled after 1-aminocyclobutanecarboxylic acid, for potential use in neutron capture therapy, especially targeting brain tumors. This showcases its potential in developing cancer treatments (Kabalka & Yao, 2003).

Radiotracer Development

  • PET Radiotracer Development : Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (18F-FACBC) is a synthetic amino acid analog PET radiotracer under clinical trials for evaluating prostate and other cancers. This research highlights the compound's significance in improving diagnostic imaging (Schuster et al., 2014).

Solid-State NMR Labeling

  • NMR Distance Measurements : A monofluoro-substituted amino acid was synthesized to serve as a label for solid-state 19F NMR distance measurements in membrane-bound peptides. This indicates its usefulness in NMR studies and peptide conformation analysis (Tkachenko et al., 2014).

Peptide Folding and Structure

  • Peptide Folding Studies : Research on trans-2-aminocyclobutane carboxylic acid oligomers suggested a preference for 12-helical conformation, offering insights into peptide folding mechanisms and the structural role of cyclobutane rings in such processes (Fernandes et al., 2010).

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-phenylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-10(13)11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZRNLRTNIDFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298743
Record name 1-Phenylcyclobutanecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylcyclobutanecarboxylic acid

CAS RN

37828-19-6
Record name 1-Phenylcyclobutanecarboxylic acid
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Record name 1-Phenylcyclobutanecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylcyclobutane-1-carboxylic acid
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Synthesis routes and methods I

Procedure details

A stirred suspension of palladium on carbon (3.6 g, 5%) in isopropanol (200 mL) was treated in one portion with a solution of ammonium formate (9 g) in water (12.5 mL) followed by a solution of 1-(4-chloro-phenyl)-cyclobutanecarboxylic acid (15 g) in isopropanol (150 mL) also in one portion. The resultant suspension was stirred at 65° C. for 30 minutes and then treated with a further aliquot of a solution of ammonium formate (9 g) in water (12.5 mL). After stirring at 65° C. for a further 4.5 hours the reaction mixture was filtered through Hyflo and the filter pad was washed three times with isopropanol (75 mL). The combined filtrate and washings were evaporated. The solid obtained after standing at room temperature for 3 days was treated with ethyl acetate (350 mL) and water (150 mL) and the organic phase was separated, then dried over magnesium sulfate and then evaporated to give the title compound (9.25 g) as a white solid. LC-MS: RT=3.08 minutes, MS(ES+): very weak 177(M+H)+.
Quantity
9 g
Type
reactant
Reaction Step One
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Quantity
12.5 mL
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solvent
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15 g
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reactant
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[Compound]
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resultant suspension
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0 (± 1) mol
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9 g
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reactant
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12.5 mL
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350 mL
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150 mL
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solvent
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3.6 g
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catalyst
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200 mL
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solvent
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Quantity
150 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Intermediate 60 (2.6 g, 16.54 mmol) was dissolved in ethyleneglycol and added potassium hydroxide (5.6 g, 99.2 mmol). This mixture was heated to 160° C. for 2 h. After two hours reaction mixture was cooled to rt and toluene and water were added. Aqueous layer separated and acidified with HCl and pH adjusted to 4. Aqueous layer extracted with ethyl acetate and ethyl acetate layer was dried on anhydrous sodium sulphate. Ethyl acetate removed on rotavapour to obtain the title compound (930 mg) as a white solid.
Quantity
2.6 g
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reactant
Reaction Step One
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5.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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